molecular formula C16H14N2O2S B12201474 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol

4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol

Cat. No.: B12201474
M. Wt: 298.4 g/mol
InChI Key: NLYPBWUXDFDDBB-UHFFFAOYSA-N
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Description

4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol is a complex organic compound that features a thiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methoxyphenyl isothiocyanate with 2-aminophenol under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-(anilinomethyl)phenol

Uniqueness

4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol is unique due to the presence of both the thiazole ring and the methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenol

InChI

InChI=1S/C16H14N2O2S/c1-20-14-8-2-11(3-9-14)15-10-21-16(18-15)17-12-4-6-13(19)7-5-12/h2-10,19H,1H3,(H,17,18)

InChI Key

NLYPBWUXDFDDBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O

Origin of Product

United States

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